Levallorphan

Vue d'ensemble

Description

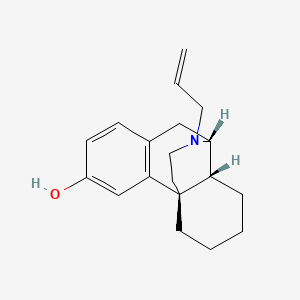

Levallorphan est un composé appartenant à la famille des morphinanes, connu pour son double rôle d'analgésique opioïde et d'antagoniste des opioïdes. Il est principalement utilisé pour contrer les effets du surdosage aux opioïdes et pour inverser la dépression respiratoire causée par les analgésiques opioïdes et les barbituriques. This compound agit comme un antagoniste au niveau du récepteur μ-opioïde et comme un agoniste au niveau du récepteur κ-opioïde, ce qui en fait un composé unique et polyvalent dans les applications médicales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Levallorphan peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique la réduction de la cétone correspondante, levorphanol, à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium (LiAlH4). La réaction se produit généralement dans un solvant éthéré anhydre sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir du this compound pur.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour maintenir des paramètres de réaction constants. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour surveiller la pureté et la concentration du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Levallorphan subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les N-oxydes correspondants en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le composé peut être réduit en son dérivé alcoolique à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : this compound peut participer à des réactions de substitution nucléophile, où l'atome d'azote peut être alkylé ou acylé en utilisant des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés

Oxydation : N-oxydes de this compound.

Réduction : Dérivés alcooliques.

Substitution : Dérivés alkylés ou acylés.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Utilisé dans des études impliquant les récepteurs opioïdes et leurs voies de signalisation.

Médecine : Utilisé en recherche clinique pour comprendre l'addiction aux opioïdes et pour développer des traitements pour le surdosage aux opioïdes.

Industrie : Appliqué dans l'industrie pharmaceutique pour la formulation de médicaments qui nécessitent des propriétés antagonistes des opioïdes.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Il agit comme un antagoniste au niveau du récepteur μ-opioïde, bloquant les effets des opioïdes comme la morphine. Simultanément, il agit comme un agoniste au niveau du récepteur κ-opioïde, produisant des effets analgésiques. Cette double action permet au this compound d'inverser la dépression respiratoire induite par les opioïdes tout en maintenant un certain niveau de soulagement de la douleur .

Applications De Recherche Scientifique

Pharmacological Profile

Levallorphan acts primarily on the mu-opioid receptor, where it functions as a competitive antagonist, preventing the binding of narcotics like morphine. Additionally, it exhibits partial agonist activity at kappa-opioid receptors, which can produce mild analgesic effects. This dual action makes this compound a critical agent in both reversing opioid-induced respiratory depression and managing pain in specific clinical scenarios .

Clinical Applications

-

Opioid Overdose Treatment

- This compound is utilized to reverse the effects of opioid overdose, particularly respiratory depression. It competes with opioids at receptor sites, effectively restoring normal respiratory function .

- Case Study : In a study involving patients with acute narcotic poisoning, this compound was administered successfully to reverse respiratory depression without significant adverse effects .

-

Pain Management

- This compound has been studied for its efficacy in managing postoperative pain. It has been shown to provide effective analgesia with fewer side effects compared to traditional opioids like morphine.

- Data Table: Postoperative Pain Relief Studies

Study Sample Size Dose (mg) Duration of Analgesia (hours) Side Effects Brown et al. (1954) 20 2 7 Minimal nausea Rankin et al. (1957) 27 2 10.1 Slight dizziness Hunt et al. (1971) 311 3 SC 5.5 Less nausea than morphine -

Combination Therapy

- This compound is often used in combination with other analgesics, such as pethidine (meperidine), to enhance pain relief while minimizing the risk of respiratory depression associated with high doses of opioids.

- Case Study : A study evaluated the combination of pethidine and this compound (Pethilorfan) for labor pain management, demonstrating improved safety profiles and effective pain relief .

Safety and Efficacy

While this compound is generally considered safe when used appropriately, it can precipitate withdrawal symptoms in opioid-dependent individuals due to its antagonist properties. Therefore, caution is advised when administering this compound to patients with known opioid dependence .

Mécanisme D'action

Levallorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesic effects. This dual action allows this compound to reverse opioid-induced respiratory depression while maintaining some level of pain relief .

Comparaison Avec Des Composés Similaires

Levallorphan est souvent comparé à d'autres antagonistes et agonistes des opioïdes :

Naloxone : Comme le this compound, la naloxone est un antagoniste des opioïdes, mais elle ne possède pas les propriétés agonistes au niveau du récepteur κ-opioïde.

Naltrexone : Un autre antagoniste des opioïdes ayant une durée d'action plus longue que le this compound.

Butorphanol : Un agoniste-antagoniste ayant une activité similaire au niveau du récepteur κ-opioïde, mais des applications cliniques différentes.

Liste des composés similaires

- Naloxone

- Naltrexone

- Butorphanol

- Nalorphine

- Oxilorphan

La combinaison unique de l'antagonisme du récepteur μ-opioïde et de l'agonisme du récepteur κ-opioïde du this compound le distingue des autres composés, ce qui en fait un outil précieux à la fois en clinique et en recherche .

Activité Biologique

Levallorphan is a synthetic opioid compound that functions primarily as an antagonist at mu-opioid receptors, while also exhibiting partial agonist activity. It is structurally related to levorphanol, a potent analgesic. This compound is primarily utilized in clinical settings to reverse the effects of opioid overdose, particularly respiratory depression caused by narcotics. Its dual action makes it a unique agent in the realm of opioid pharmacology.

This compound acts by competing for binding sites on opioid receptors, particularly the mu-opioid receptor (MOR) and nicotinic acetylcholine receptors. This antagonistic action enables it to counteract the effects of opioid agonists like morphine. Unlike naloxone, which is a pure antagonist, this compound's partial agonist properties allow it to modulate receptor activity, providing a nuanced approach to opioid management.

Binding Affinity and Activity

This compound demonstrates high affinity for various opioid receptors:

| Receptor Type | Binding Affinity (nM) | Activity |

|---|---|---|

| Mu (MOR) | 2.5 | Full Agonist |

| Delta (DOR) | 41 | Full Agonist |

| Kappa (KOR) | 64 | Partial Agonist |

These values indicate that this compound is most potent at the mu receptor, followed by the delta and kappa receptors, where it exhibits partial agonistic behavior .

Analgesic Properties

This compound has been shown to possess analgesic properties, albeit less potent than those of traditional opioids like morphine. Its unique mechanism allows for effective pain management with potentially fewer side effects such as respiratory depression. Research indicates that this compound can provide analgesia through both classical mu-opioid pathways and alternative mechanisms involving NMDA receptor interactions .

Antihyperalgesic Effects

In experimental models of neuropathic pain, this compound has been observed to exert antihyperalgesic effects. Studies suggest that its administration can reduce thermal hyperalgesia, indicating its potential utility in managing chronic pain conditions .

Interaction with Other Receptors

This compound also interacts with non-opioid receptors, including nicotinic acetylcholine receptors, which may contribute to its pharmacological profile. This interaction can influence neurotransmitter release and modulate pain pathways beyond traditional opioid mechanisms .

Opioid Overdose Management

This compound has been utilized in clinical settings for reversing opioid overdoses. Its ability to mitigate respiratory depression while maintaining some level of analgesia makes it a valuable tool in emergency medicine. In cases where naloxone may not suffice due to its pure antagonistic nature, this compound can provide a balanced approach .

Research Findings

A study published in Pharmacological Reviews examined this compound's effects on various pain models and found that it effectively reduced pain responses without significant adverse effects associated with full agonists like morphine . Additionally, research highlighted its potential role in treating conditions characterized by opioid-induced hyperalgesia, further supporting its clinical relevance.

Propriétés

IUPAC Name |

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYUPQUCAUTOBP-QXAKKESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023205 | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levallorphan antagonizes opioid effects by competing for the same receptor sites. It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3., SEE NARCOTIC ANTAGONISTS. ...ANTAGONISTS COMPETE WITH MORPHINE-LIKE DRUGS FOR STEREOSPECIFIC OPIOID RECEPTOR SITES & APPARENTLY OCCUPY THESE SITES WITHOUT INITIATING ANY RESPONSE. /NARCOTIC ANTAGONISTS/, SEE NARCOTIC ANTAGONISTS. ...IN ADDITION TO MAJOR OPIOID RECEPTOR, THERE IS SIMILAR BUT DISTINCT RECEPTOR...AT WHICH ANTAGONISTS...PRODUCE THEIR AGONISTIC EFFECTS. ... WHEN PROLONGED ACTION @ OPIOID RECEPTORS CAUSES PHYSICAL DEPENDENCE, PHYSIOLOGICAL SYSTEMS...DEVELOP...LATENT HYPEREXCITABILITY. /NARCOTIC ANTAGONISTS/ | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTE ETHANOL | |

CAS No. |

152-02-3 | |

| Record name | Levallorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levallorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALLORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353613BU4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.